Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(3-hydroxyazetidin-3-yl)acetate moiety This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the formation of the azetidine ring followed by esterification. One common method involves the reaction of a suitable azetidine precursor with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of tert-butyl 2-(3-oxoazetidin-3-yl)acetate.
Reduction: Formation of tert-butyl 2-(3-hydroxyazetidin-3-yl)ethanol.
Substitution: Formation of tert-butyl 2-(3-chloroazetidin-3-yl)acetate or similar derivatives.
Scientific Research Applications
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)cyclohexylcarbamate
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)ethylcarbamate hydrochloride
Uniqueness
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(12)5-10-6-9/h10,12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHJIKISTHDMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.